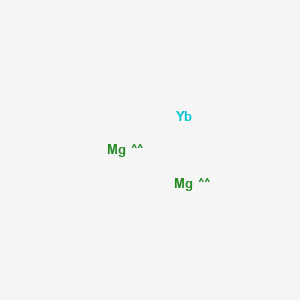
Dipentadecylarsinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipentadecylarsinic acid is an organoarsenic compound characterized by the presence of two pentadecyl groups attached to an arsenic atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipentadecylarsinic acid typically involves the reaction of arsenic trioxide with pentadecyl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired organoarsenic compound. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. Safety measures are strictly adhered to due to the toxic nature of arsenic compounds.
化学反应分析
Types of Reactions
Dipentadecylarsinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation states.
Substitution: The pentadecyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a catalyst facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields arsenic oxides, while substitution reactions can produce a variety of organoarsenic derivatives.
科学研究应用
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its biological activity and potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
作用机制
The mechanism by which dipentadecylarsinic acid exerts its effects involves its interaction with cellular components. The compound can bind to thiol groups in proteins, disrupting their function. This interaction can lead to the inhibition of enzyme activity and interference with cellular signaling pathways. The molecular targets include various enzymes and structural proteins, which are critical for maintaining cellular homeostasis.
相似化合物的比较
Similar Compounds
Triphenylarsine: Another organoarsenic compound with three phenyl groups attached to arsenic.
Dimethylarsinic acid: Contains two methyl groups attached to arsenic and is known for its use as a herbicide.
Arsenobetaine: A naturally occurring organoarsenic compound found in seafood.
Uniqueness
Dipentadecylarsinic acid is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These long chains can influence the compound’s solubility, reactivity, and interaction with biological molecules, making it distinct from other organoarsenic compounds with shorter or different alkyl groups.
属性
CAS 编号 |
6757-54-6 |
|---|---|
分子式 |
C30H63AsO2 |
分子量 |
530.7 g/mol |
IUPAC 名称 |
di(pentadecyl)arsinic acid |
InChI |
InChI=1S/C30H63AsO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(32,33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,32,33) |
InChI 键 |
IJBYBYDVVFUBID-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC[As](=O)(CCCCCCCCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


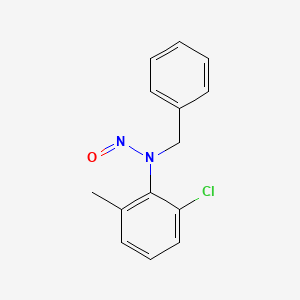
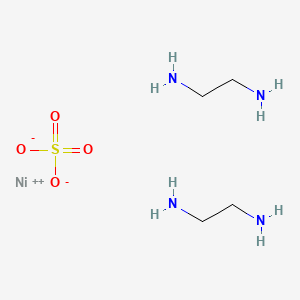
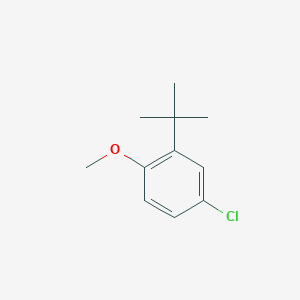

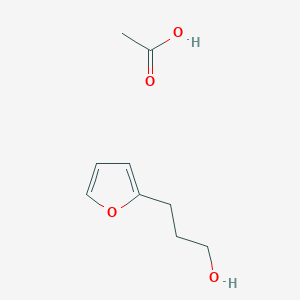
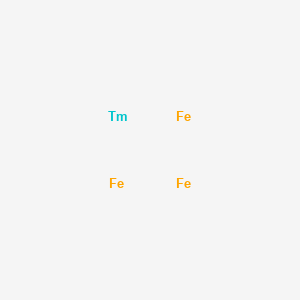
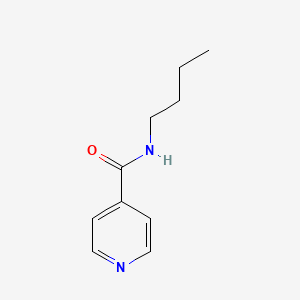
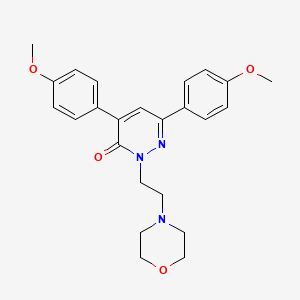

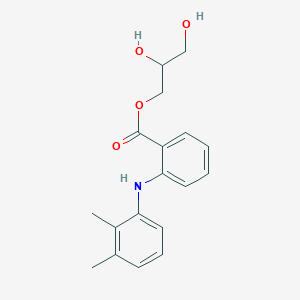
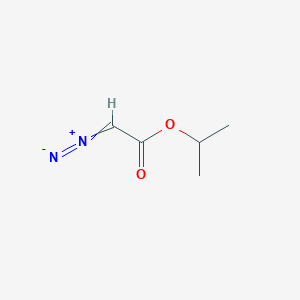
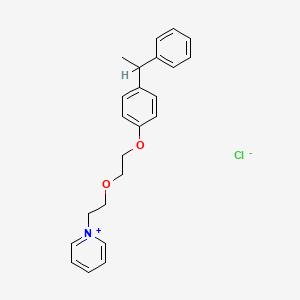
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
